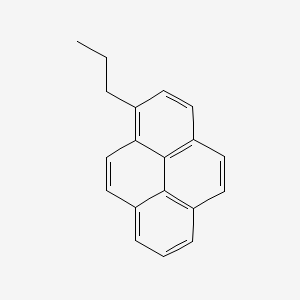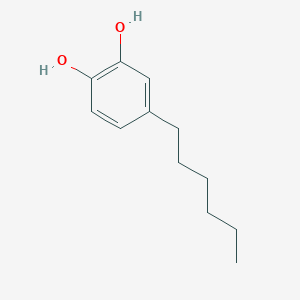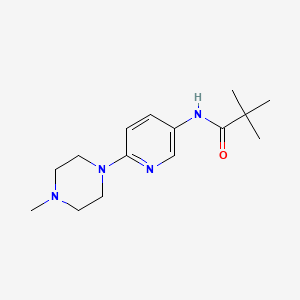
Boc-lys(Z)-gly-ome
Vue d'ensemble
Description
Boc-lys(Z)-gly-ome is a protected dipeptide used extensively in peptide synthesis. It consists of a lysine residue with a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a benzyloxycarbonyl (Z) protecting group on the ε-amino group of the lysine side chain, coupled with a glycine residue . This compound is crucial in the field of peptide synthesis due to its stability and ease of deprotection under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-lys(Z)-gly-ome typically involves the following steps:
Protection of Lysine: The lysine residue is first protected by introducing the tert-butyloxycarbonyl (Boc) group on the α-amino group and the benzyloxycarbonyl (Z) group on the ε-amino group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Protection: Using large reactors, lysine is protected with Boc and Z groups under controlled conditions to ensure high yield and purity.
Automated Coupling: Automated peptide synthesizers are employed to couple the protected lysine with glycine efficiently, ensuring consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Boc-lys(Z)-gly-ome undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc and Z protecting groups using mild acidic conditions (e.g., trifluoroacetic acid for Boc and hydrogenolysis for Z).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and HOBt.
Common Reagents and Conditions:
Deprotection Reagents: Trifluoroacetic acid (TFA) for Boc removal and palladium on carbon (Pd/C) with hydrogen for Z removal.
Coupling Reagents: DCC, HOBt, and N,N’-diisopropylcarbodiimide (DIC) in solvents like DMF or dichloromethane (DCM).
Major Products:
Deprotected Lysine-Glycine Dipeptide: After deprotection, the major product is the lysine-glycine dipeptide, which can be further used in peptide synthesis.
Applications De Recherche Scientifique
Boc-lys(Z)-gly-ome has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of longer peptides and proteins.
Bioconjugation: The compound is employed in the conjugation of peptides to other molecules, such as drugs or fluorescent labels, for various biomedical applications.
Drug Development: Researchers use this compound in the development of peptide-based therapeutics, including enzyme inhibitors and receptor agonists.
Material Science: The compound is also explored in the synthesis of peptide-based materials with unique properties for use in nanotechnology and biomaterials.
Mécanisme D'action
The mechanism of action of Boc-lys(Z)-gly-ome primarily involves its role as a protected dipeptide in peptide synthesis. The protecting groups (Boc and Z) prevent unwanted side reactions during peptide bond formation. Upon deprotection, the lysine-glycine dipeptide can participate in various biochemical processes, including enzyme-substrate interactions and receptor binding .
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Boc-lys(Boc)-gly-ome: Similar to Boc-lys(Z)-gly-ome but with two Boc protecting groups instead of Boc and Z.
Fmoc-lys(Z)-gly-ome: Uses 9-fluorenylmethyloxycarbonyl (Fmoc) instead of Boc for protection.
Uniqueness:
Protection Strategy: this compound’s combination of Boc and Z protecting groups offers unique advantages in terms of stability and ease of deprotection compared to compounds with only Boc or Fmoc groups.
Versatility: The compound’s versatility in various synthetic and research applications makes it a valuable tool in peptide chemistry.
Propriétés
IUPAC Name |
methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O7/c1-22(2,3)32-21(29)25-17(19(27)24-14-18(26)30-4)12-8-9-13-23-20(28)31-15-16-10-6-5-7-11-16/h5-7,10-11,17H,8-9,12-15H2,1-4H3,(H,23,28)(H,24,27)(H,25,29)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLLTKWGIAFVFG-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[4-methylbenzene]](/img/structure/B1643371.png)



![7-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B1643396.png)








![N-Cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B1643442.png)
